![molecular formula C15H11BrN2O B12886392 4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline CAS No. 89752-98-7](/img/structure/B12886392.png)
4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-Bromophenyl)oxazol-5-yl)aniline is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group attached to the oxazole ring, which is further connected to an aniline group. The unique structure of 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline typically involves the formation of the oxazole ring followed by the introduction of the bromophenyl and aniline groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-bromobenzoyl chloride and 2-aminophenol in the presence of a base can lead to the formation of the oxazole ring. Subsequent reactions with aniline derivatives can yield the desired compound.
Industrial Production Methods
Industrial production of 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4-Bromophenyl)oxazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-(2-(4-Bromophenyl)oxazol-5-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline involves its interaction with specific molecular targets. The oxazole ring can interact with various enzymes and receptors, influencing biological pathways. The bromophenyl group can enhance the compound’s binding affinity and specificity, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(4-Chlorophenyl)oxazol-5-yl)aniline: Similar structure with a chlorine atom instead of bromine.
4-(2-(4-Methylphenyl)oxazol-5-yl)aniline: Contains a methyl group instead of bromine.
4-(2-(4-Nitrophenyl)oxazol-5-yl)aniline: Features a nitro group in place of bromine.
Uniqueness
The presence of the bromophenyl group in 4-(2-(4-Bromophenyl)oxazol-5-yl)aniline imparts unique chemical and physical properties, such as increased reactivity and binding affinity. This makes it distinct from other similar compounds and valuable in specific research applications.
Eigenschaften
CAS-Nummer |
89752-98-7 |
|---|---|
Molekularformel |
C15H11BrN2O |
Molekulargewicht |
315.16 g/mol |
IUPAC-Name |
4-[2-(4-bromophenyl)-1,3-oxazol-5-yl]aniline |
InChI |
InChI=1S/C15H11BrN2O/c16-12-5-1-11(2-6-12)15-18-9-14(19-15)10-3-7-13(17)8-4-10/h1-9H,17H2 |
InChI-Schlüssel |
IYHAWZCHVKFEDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN=C(O2)C3=CC=C(C=C3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


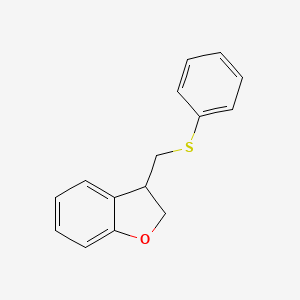
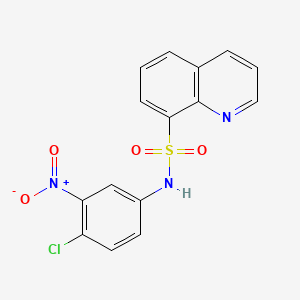
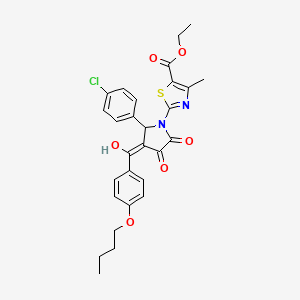

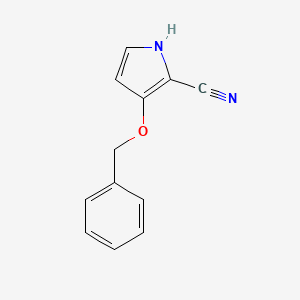
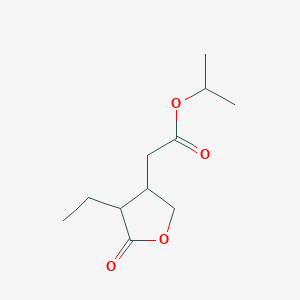
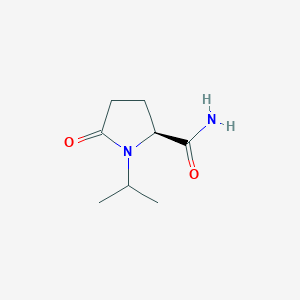





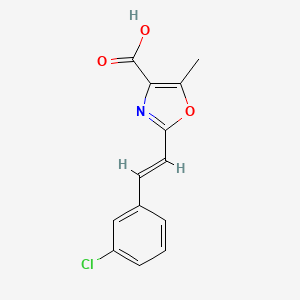
![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)
